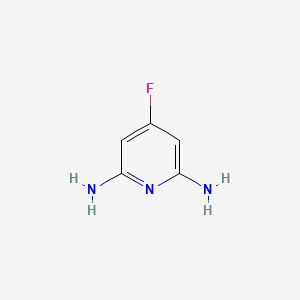

4-Fluoropyridine-2,6-diamine

Description

Properties

CAS No. |

911424-17-4 |

|---|---|

Molecular Formula |

C5H6FN3 |

Molecular Weight |

127.12 g/mol |

IUPAC Name |

4-fluoropyridine-2,6-diamine |

InChI |

InChI=1S/C5H6FN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) |

InChI Key |

HVYSZPRLOPSEJQ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(N=C1N)N)F |

Canonical SMILES |

C1=C(C=C(N=C1N)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Pyridine Diamines

4-Bromo-2,6-diaminopyridine (CAS: 329974-09-6)

- Molecular Formula : C₅H₆BrN₃

- Molecular Weight : 188.03 g/mol

- Higher molecular weight (188.03 vs. 127.12 g/mol) may affect solubility and diffusion kinetics. Bromine’s susceptibility to nucleophilic substitution makes it more reactive in cross-coupling reactions compared to the C-F bond .

3,5-Difluoropyridine-2,6-diamine (CAS: 247069-27-8)

- Molecular Formula : C₅H₅F₂N₃

- Molecular Weight : 145.11 g/mol

- Key Differences: Dual fluorine atoms at the 3- and 5-positions amplify electron-withdrawing effects, reducing amino group basicity. Enhanced metabolic stability and lipophilicity due to increased fluorination, as seen in its role as an intermediate for the antibiotic Delafloxacin .

Pyrimidine-Based Analogues

2,6-Difluoropyrimidin-4-amine (CAS: 675-12-7)

- Molecular Formula : C₄H₃F₂N₃

- Molecular Weight : 131.08 g/mol

- Key Differences :

4-Chloro-2,6-diaminopyrimidine

- Molecular Formula : C₄H₅ClN₄ (estimated)

- Molecular Weight : ~143.57 g/mol (calculated)

- Pyrimidine core may confer specificity in binding to biological targets like kinases or nucleic acids .

Structural and Functional Comparison Table

Pharmaceutical Relevance

- Antimicrobial Activity: Schiff bases derived from 2,6-diaminopyridine exhibit antimicrobial properties . The 4-fluoro analog’s enhanced lipophilicity may improve membrane permeability, though direct studies are needed.

Electronic and Reactivity Profiles

- Fluorine’s Electron-Withdrawing Effect: Reduces amino group basicity in this compound compared to non-fluorinated analogs, influencing protonation states under physiological conditions.

- Stability : The C-F bond’s strength enhances thermal and metabolic stability, making it preferable to bromo or chloro analogs in long-acting formulations .

Material Science Potential

Preparation Methods

Key Approaches:

- Halogenation and Amination Sequence: Starting from appropriately substituted pyridine derivatives, halogenation (bromination or chlorination) at positions 2 and 6 is followed by nucleophilic substitution with amino groups.

- Catalytic Hydrogenation of Nitro Precursors: Nitro groups introduced at positions 2 and 6 can be reduced to amines using catalytic hydrogenation.

- Balz–Schiemann Reaction for Fluorination: Fluorine introduction at position 4 often uses diazonium salt intermediates in the Balz–Schiemann reaction.

Detailed Preparation Methods

Preparation via Halogenation and Catalytic Hydrogenation (Patent CN102898358A)

This method involves a multi-step synthesis starting from methyl-substituted nitro-pyridine derivatives, followed by bromination, reduction, and fluorination:

Step 1: Bromination

- Starting material: 2-hydroxyl-5-nitro-6-picoline (or related nitro-methylpyridines).

- Reagent: Tribromo oxygen phosphorus in acetonitrile.

- Conditions: 110–130 °C for 3 hours.

- Outcome: 2-bromo-6-methyl-5-nitro pyridine with ~92.8% yield.

Step 2: Catalytic Hydrogenation

- Reagent: Raney Nickel catalyst under hydrogen pressure (40 Psi).

- Solvent: Methanol.

- Conditions: Room temperature, 5 hours.

- Outcome: Reduction of nitro groups to amino groups, yielding 2-bromo-5-amino-6-picoline (~90% yield).

Step 3: Fluorination

- Using an improved Balz–Schiemann reaction or other fluorination techniques to introduce fluorine at position 4.

This route allows selective introduction of amino groups at 2 and 6 positions while preserving the fluorine substituent at position 4.

Balz–Schiemann Reaction for Fluoropyridine Core (Literature from RSC)

The Balz–Schiemann reaction is a classical method for introducing fluorine into aromatic rings via diazonium salts:

- Synthesis of 4-Fluoropyridine

- Starting from 4-aminopyridine, diazotization is performed.

- The diazonium salt is converted to 4-fluoropyridine by thermal decomposition.

- This fluoropyridine can then be further functionalized to introduce amino groups at positions 2 and 6.

This method is noted for producing pure 4-fluoropyridine, which is stable under non-acidic conditions and can serve as a precursor for diamination.

Synthetic Pathways Involving Fluoropyridine Amines (Research Article on Fluoropyridine Derivatives)

Research on fluoropyridine derivatives shows synthesis of amino-substituted fluoropyridines through nucleophilic aromatic substitution and subsequent functional group transformations:

- Example Procedure:

- Starting from 6-ethoxy-5-fluoropyridin-2-amine, reactions with sodium hydride and other reagents in DMF at controlled temperatures yield fluoropyridine amine derivatives.

- Purification by chromatography yields functionalized fluoropyridines with amino groups at desired positions.

These methods demonstrate the feasibility of preparing this compound analogues through careful stepwise substitution and protection strategies.

Novel Synthetic Routes via Rearrangements (Thieme Publication)

A novel synthetic pathway to 4-fluoropyridines involves:

- Ireland-Claisen Rearrangement and Aza-Cope Rearrangement

- Starting from 2-fluoroallylic alcohols esterified with amino acid derivatives.

- Rearrangements lead to fluoropyridine cores substituted at 2, 4, and 6 positions.

- Final oxidative aromatization yields 4-fluoropyridine derivatives with amino substituents.

This advanced synthetic route offers a modular approach to fluoropyridine diamines with potential for structural diversity.

Comparative Data Table of Preparation Methods

Research Findings and Observations

- The halogenation followed by catalytic hydrogenation route is widely used for introducing amino groups selectively on pyridine rings and can be adapted for fluorinated substrates with high yields and purity.

- The Balz–Schiemann reaction remains a cornerstone for introducing fluorine atoms into pyridine rings but requires careful control to maintain amino substituents.

- Direct amination using sodium amide offers an industrially practical route with moderate to high yields and relatively mild reaction conditions.

- Advanced synthetic methods involving Ireland-Claisen and aza-Cope rearrangements provide access to structurally complex fluoropyridine diamines but are more suitable for research-scale synthesis.

- Purification techniques such as recrystallization and chromatography are critical for obtaining high-purity this compound.

Q & A

Q. What are the standard synthetic routes for 4-Fluoropyridine-2,6-diamine, and how are reaction conditions optimized?

The synthesis of this compound typically involves halogenation or coupling reactions. For example, Pd-catalyzed cross-coupling with fluorinating agents (e.g., Selectfluor) can introduce fluorine at the 4-position of the pyridine ring. Evidence from analogous compounds suggests that iodination or chlorination of 2,6-diaminopyridine derivatives, followed by halogen exchange (e.g., using KF or AgF), is a viable route . Optimization includes controlling temperature (60–120°C), solvent polarity (DMF or DMSO), and catalyst systems (e.g., Pd(OAc)₂ with Xantphos) to minimize side reactions like dehalogenation or over-fluorination.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Structural confirmation relies on:

- ¹H/¹³C NMR : To identify fluorine-induced deshielding effects (e.g., δ ~150–160 ppm for C-F in ¹³C NMR) and coupling patterns (³J₃-F ~10–15 Hz).

- Mass spectrometry (HRMS-ESI) : For molecular ion validation (e.g., [M+H]+ at m/z 142.05).

- X-ray crystallography : Tools like SHELXL and ORTEP-III refine crystal structures, revealing bond angles and hydrogen-bonding networks critical for reactivity studies.

Advanced Research Questions

Q. How can competing side reactions (e.g., ring-opening or polymerization) be suppressed during fluorination?

Side reactions are mitigated by:

- Protecting groups : Temporarily blocking reactive amines (e.g., with Boc or Fmoc) to prevent nucleophilic attack during fluorination.

- Low-temperature kinetics : Slow addition of fluorinating agents at –20°C to reduce exothermic decomposition.

- Catalyst tuning : Using Pd/Cu bimetallic systems to enhance selectivity for C-F bond formation over C-Cl or C-I pathways .

Q. What role does fluorine substitution play in the biological activity of this compound derivatives?

Fluorine enhances metabolic stability and bioavailability by:

- Electron-withdrawing effects : Stabilizing charge in intermediates during enzymatic interactions.

- Hydrogen-bond modulation : Altering binding affinity in target proteins (e.g., kinase inhibitors like ilginatinib, where fluorophenyl groups improve potency) . Structure-activity relationship (SAR) studies on TLR7 agonists show fluorine’s impact on Toll-like receptor binding, validated via in vitro assays (IC₅₀ < 1 µM).

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for reactions like SNAr (nucleophilic aromatic substitution). Parameters include:

- Fukui indices : Identifying electrophilic centers (C-4 fluorine as a leaving group).

- Solvent effects : Simulating polar aprotic solvents (e.g., DMF) to match experimental kinetics .

Q. How does microbial metabolism affect the environmental stability of this compound?

Studies on pyridine-2,6-diamine derivatives show microbial oxidation via Burkholderia sp. MAK1 leads to hydroxylation or N-oxide formation. However, fluorinated analogs resist degradation due to C-F bond strength, requiring specialized consortia for biodegradation. HPLC-MS and toxicity assays (e.g., Microtox) assess persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.